molecular formula C24H16BrN3O3 B5409020 (Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

Cat. No.: B5409020
M. Wt: 474.3 g/mol
InChI Key: QEIJZSYIHOBEHI-KAMYIIQDSA-N
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Description

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a phenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Nitration: The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Condensation: The final step involves the condensation of the bromophenyl and nitrophenyl pyrazole intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure may allow it to interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one is unique due to its combination of bromophenyl, nitrophenyl, and phenylpyrazolyl groups

Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3/c25-20-12-9-17(10-13-20)23(29)14-11-19-16-27(21-6-2-1-3-7-21)26-24(19)18-5-4-8-22(15-18)28(30)31/h1-16H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIJZSYIHOBEHI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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